Dhx9-IN-10

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C19H18N2O3S2 |

|---|---|

Molekulargewicht |

386.5 g/mol |

IUPAC-Name |

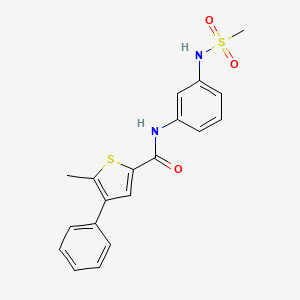

N-[3-(methanesulfonamido)phenyl]-5-methyl-4-phenylthiophene-2-carboxamide |

InChI |

InChI=1S/C19H18N2O3S2/c1-13-17(14-7-4-3-5-8-14)12-18(25-13)19(22)20-15-9-6-10-16(11-15)21-26(2,23)24/h3-12,21H,1-2H3,(H,20,22) |

InChI-Schlüssel |

KZMYWFWZPAXWOI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(S1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

DHX9-IN-10: An In-Depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DHX9-IN-10 is a small molecule inhibitor of the DExH-Box Helicase 9 (DHX9), an enzyme critically involved in various cellular processes including DNA replication, transcription, and the maintenance of genomic stability.[1][2] Dysregulation of DHX9 activity is implicated in the progression of several cancers, making it a compelling target for therapeutic intervention.[1][3] This document provides a comprehensive overview of the mechanism of action for DHX9 inhibitors, with a specific focus on the well-characterized inhibitor ATX968 as a proxy for understanding this compound, for which detailed public data is currently limited. Inhibition of DHX9 leads to an accumulation of unresolved RNA/DNA hybrids (R-loops), inducing replication stress, cell cycle arrest, and ultimately, apoptosis, particularly in cancer cells with high genomic instability, such as those with microsatellite instability (MSI).[4][5]

Introduction to DHX9

DHX9, also known as RNA Helicase A (RHA), is a ubiquitously expressed nuclear protein that belongs to the Superfamily 2 of DExH/D-box helicases.[2] It utilizes the energy from ATP hydrolysis to unwind a variety of nucleic acid structures, including double-stranded RNA (dsRNA), DNA:RNA hybrids, and G-quadruplexes.[2][4][5] This activity is integral to a multitude of cellular functions:

-

DNA Replication and Repair: DHX9 is associated with origins of replication and is essential for efficient DNA synthesis.[2] It interacts with key proteins in the DNA damage response pathway, such as BRCA1 and Ku86.[5]

-

Transcription and RNA Processing: DHX9 acts as a transcriptional regulator, often bridging transcriptional co-factors with RNA Polymerase II.[1][3]

-

Genomic Stability: A primary role of DHX9 is the resolution of R-loops, which are three-stranded nucleic acid structures that can form during transcription and pose a threat to genomic integrity.[4]

Given its central role in these processes, the inhibition of DHX9 presents a promising therapeutic strategy for cancers that are highly dependent on its function.

This compound and Representative Inhibitor (ATX968) Data

While specific data for this compound is limited to a cellular target engagement EC50, extensive research on a similar potent and selective DHX9 inhibitor, ATX968, provides a strong framework for understanding the quantitative effects of this class of compounds.

Quantitative Data for DHX9 Inhibitors

| Parameter | Compound | Value | Assay Type | Description | Reference |

| EC50 | This compound | 9.04 µM | Cellular Target Engagement | Measures the concentration required to engage with DHX9 within a cellular context. | [6] |

| IC50 | ATX968 | 8 nM | Helicase Unwinding Assay | Concentration for 50% inhibition of DHX9's enzymatic activity to unwind nucleic acid substrates. | [7] |

| EC50 | ATX968 | 0.054 µM | circBRIP1 Assay | Cellular assay measuring the accumulation of circular BRIP1 RNA, a biomarker of DHX9 inhibition. | [8] |

| KD | ATX968 | 0.027 µM | Surface Plasmon Resonance (SPR) | Equilibrium dissociation constant, indicating the binding affinity of the inhibitor to DHX9. | [9] |

| Residence Time | ATX968 | 355 seconds | Surface Plasmon Resonance (SPR) | The duration for which the inhibitor remains bound to the DHX9 target. | [9] |

Core Mechanism of Action

The primary mechanism of action for DHX9 inhibitors like this compound and ATX968 is the allosteric inhibition of the DHX9 helicase activity.[9][10] This means they bind to a site on the enzyme distinct from the ATP-binding pocket, inducing a conformational change that renders the enzyme inactive.[9][10] This inhibition is noncompetitive with respect to both ATP and the nucleic acid substrate.[9]

The downstream cellular consequences of DHX9 inhibition are profound:

-

R-loop Accumulation: Inhibition of DHX9's helicase function prevents the resolution of R-loops.[4]

-

Replication Stress: The persistence of these R-loops creates obstacles for the DNA replication machinery, leading to replication fork stalling and increased replication stress.[4]

-

DNA Damage: Unresolved R-loops and stalled replication forks can lead to DNA double-strand breaks.

-

Cell Cycle Arrest: In response to replication stress and DNA damage, the cell cycle is halted to allow for repair.[4]

-

Apoptosis: If the damage is too severe, the cell undergoes programmed cell death (apoptosis).[4]

This mechanism is particularly effective in cancer cells with deficient mismatch repair (dMMR) and high microsatellite instability (MSI-H), as these cells already have a high level of genomic instability and are more vulnerable to further replication stress.[4][5]

Signaling Pathways and Experimental Workflows

The inhibition of DHX9 impacts several key signaling pathways and can be characterized through a series of defined experimental workflows.

Signaling Pathways Modulated by DHX9 Inhibition

DHX9 is known to interact with and influence several signaling pathways crucial for cell survival and proliferation. Consequently, its inhibition can lead to the dysregulation of these pathways.

Caption: Signaling cascade initiated by DHX9 inhibition.

Experimental Workflow for Characterizing DHX9 Inhibitors

A typical workflow to characterize a novel DHX9 inhibitor would involve a series of biochemical and cell-based assays.

Caption: Workflow for DHX9 inhibitor characterization.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of DHX9 inhibitors, primarily based on protocols used for ATX968.

Biochemical Assays

-

DHX9 ATPase Activity Assay:

-

Principle: Measures the hydrolysis of ATP to ADP by DHX9, which is coupled to a detection system that generates a luminescent or fluorescent signal.

-

Protocol: The assay is typically performed in a 384-well plate format. Recombinant DHX9 protein is incubated with a specific concentration of ATP and a double-stranded RNA or DNA substrate in an optimized assay buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl2, 1 mM DTT, 0.01% Tween 20, 0.01% BSA). The inhibitor (e.g., this compound) is added at various concentrations. The reaction is allowed to proceed for a set time at room temperature, and then a detection reagent (e.g., ADP-Glo™ Kinase Assay) is added to measure the amount of ADP produced. The signal is read on a plate reader, and IC50 values are calculated using a four-parameter logistic fit.[11]

-

-

DHX9 Helicase Unwinding Assay:

-

Principle: This assay directly measures the ability of DHX9 to unwind a duplex nucleic acid substrate. The substrate is typically a short dsRNA or DNA:RNA hybrid with one strand labeled with a fluorophore and the other with a quencher. Unwinding separates the strands, leading to an increase in fluorescence.

-

Protocol: A fluorophore-quencher labeled nucleic acid duplex is incubated with recombinant DHX9 and ATP in the assay buffer. The inhibitor is added at varying concentrations. The reaction is monitored in real-time using a fluorescence plate reader. The rate of unwinding is determined from the initial linear phase of the fluorescence increase. IC50 values are calculated by plotting the unwinding rate against the inhibitor concentration.[11]

-

-

Surface Plasmon Resonance (SPR) for Binding Kinetics:

-

Principle: SPR measures the binding affinity and kinetics (on-rate and off-rate) of an inhibitor to its target protein in real-time and without labels.

-

Protocol: Recombinant DHX9 is immobilized on a sensor chip surface. The inhibitor, at various concentrations, is flowed over the chip surface. The change in the refractive index at the surface, which is proportional to the mass of the bound inhibitor, is measured. The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a 1:1 binding model. The equilibrium dissociation constant (KD) is calculated as koff/kon.[4][5]

-

Cellular Assays

-

Cell Proliferation Assay (e.g., CellTiter-Glo®):

-

Principle: This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.

-

Protocol: Cancer cell lines (e.g., MSI-H colorectal cancer cells like LS411N) are seeded in 96-well plates and treated with a serial dilution of the DHX9 inhibitor for an extended period (e.g., 10 days), with media and compound replenished mid-assay. At the end of the incubation, CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP. The luminescence is measured using a plate reader, and IC50 values for cell proliferation inhibition are calculated.[4][5]

-

-

Apoptosis Assay (Annexin V Staining):

-

Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorescent dye (e.g., PE) and used to detect apoptotic cells via flow cytometry. A viability dye (e.g., LIVE/DEAD fixable violet) is also used to distinguish between apoptotic and necrotic cells.

-

Protocol: Cells are treated with the DHX9 inhibitor for various time points (e.g., 1 to 6 days). Both adherent and floating cells are collected, washed, and then stained with PE-conjugated Annexin V and a viability dye according to the manufacturer's protocol. The stained cells are then analyzed by flow cytometry to quantify the percentage of apoptotic cells.[4][5]

-

-

R-loop Detection by Immunofluorescence:

-

Principle: The S9.6 antibody specifically recognizes DNA:RNA hybrids, allowing for the visualization and quantification of R-loops within cells.

-

Protocol: Cells are grown on coverslips and treated with the DHX9 inhibitor. The cells are then fixed, permeabilized, and incubated with the S9.6 primary antibody. A fluorescently labeled secondary antibody is then used for detection. The cell nuclei are counterstained with DAPI. Images are acquired using a fluorescence microscope, and the intensity of the S9.6 signal within the nucleus is quantified to measure the level of R-loops.

-

Conclusion

This compound, as an inhibitor of the RNA helicase DHX9, represents a promising therapeutic agent, particularly for cancers characterized by high genomic instability. The detailed mechanistic and methodological insights gained from the study of the representative inhibitor ATX968 provide a robust foundation for the continued development and characterization of this compound. The core mechanism of action, involving the allosteric inhibition of DHX9's helicase activity, leads to a cascade of cellular events culminating in replication stress and apoptosis in susceptible cancer cells. The experimental protocols outlined herein provide a clear roadmap for the preclinical evaluation of this class of inhibitors. Further investigation into this compound is warranted to fully elucidate its specific pharmacological profile and clinical potential.

References

- 1. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accenttx.com [accenttx.com]

The Multifaceted Roles of DHX9 Helicase: A Technical Guide for Researchers

Abstract

DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a ubiquitously expressed and highly conserved enzyme with critical functions in nucleic acid metabolism.[1][2][3] This ATP-dependent helicase is a member of the Superfamily 2 (SF2) of DExH-box helicases and is capable of unwinding a variety of nucleic acid structures, including DNA and RNA duplexes, DNA:RNA hybrids, and more complex secondary structures like R-loops and G-quadruplexes.[1][2][4] Its multifaceted nature places it at the nexus of several fundamental cellular processes, including DNA replication, transcription, translation, RNA processing, DNA repair, and innate immune responses.[1][5] Dysregulation of DHX9 has been implicated in various pathologies, most notably cancer, making it an attractive target for therapeutic development.[6][7][8] This technical guide provides an in-depth overview of the core functions of DHX9, presents available quantitative data, details key experimental methodologies for its study, and visualizes its involvement in critical signaling pathways and experimental workflows.

Core Functions of DHX9 Helicase

DHX9's diverse functions are intrinsically linked to its ability to recognize and remodel a wide array of nucleic acid structures. This enzymatic activity is crucial for the maintenance of genome integrity and the regulation of gene expression.

DNA Replication and Genomic Stability

DHX9 plays a pivotal role in DNA replication and the maintenance of genomic stability. It is found at origins of replication, and its suppression leads to a halt in DNA replication, triggering a p53-dependent stress response that can result in cellular senescence.[1][9] DHX9 interacts with key replication and DNA damage response proteins, including Proliferating Cell Nuclear Antigen (PCNA), Topoisomerase IIα, and BRCA1.[1] The helicase activity of DHX9 is particularly important for resolving non-canonical DNA structures, such as G-quadruplexes and triplex DNA, which can act as roadblocks to the replication machinery.[1][2][10]

R-loop Resolution

R-loops are three-stranded nucleic acid structures composed of a DNA:RNA hybrid and a displaced single-stranded DNA. While they have roles in normal cellular processes, their aberrant accumulation can lead to genomic instability.[2] DHX9 is a key player in the resolution of these structures, unwinding the RNA from the DNA template to prevent replication fork stalling and DNA damage.[2][11][12] In some contexts, particularly in the absence of splicing factors, DHX9 has also been implicated in promoting R-loop formation.[11][13] SUMOylation of DHX9 is a critical post-translational modification required for its function in suppressing R-loop-associated genome instability.[2]

Transcription

DHX9 functions as a transcriptional coactivator by acting as a scaffold to bridge transcription factors with the RNA polymerase II (Pol II) holoenzyme.[14] It interacts with several transcriptional regulators, including CREB-binding protein (CBP), p65 (a subunit of NF-κB), and BRCA1, to modulate the expression of their target genes.[14][15] Its helicase activity is also thought to facilitate transcription by resolving secondary structures in the DNA template or the nascent RNA transcript that could otherwise impede Pol II progression.[2]

RNA Processing and Transport

DHX9 is involved in various aspects of post-transcriptional RNA processing, including pre-mRNA splicing and microRNA (miRNA) biogenesis.[1][14] It interacts with components of the spliceosome and is thought to facilitate the dynamic RNA-RNA and RNA-protein rearrangements required for splicing. In conjunction with partners like BRCA1, DHX9 participates in the processing of primary miRNA transcripts into mature miRNAs.[15]

Translation

DHX9 can modulate the translation of specific mRNAs, particularly those with highly structured 5' untranslated regions (5'UTRs).[1] It can unwind these structures, thereby facilitating the initiation of cap-dependent translation.[1][16] For instance, it is involved in the translation of mRNAs containing complex structural elements like the post-transcription control element (PCE).[16]

DNA Repair

DHX9 is an active participant in the DNA damage response (DDR). It is recruited to sites of DNA double-strand breaks (DSBs) and interacts with key DNA repair proteins, including the Ku70/86 heterodimer (involved in non-homologous end joining) and BRCA1 (a central player in homologous recombination).[1][17] In homologous recombination, DHX9's interaction with BRCA1 is crucial for promoting the resection of DNA ends, a critical early step in the repair process.[7][11][18] DHX9's ability to resolve R-loops is also critical in preventing DNA damage associated with these structures.[13]

Innate Immunity

DHX9 has a dual role in innate immunity. It can act as a cytosolic sensor for viral nucleic acids, recognizing both viral DNA and double-stranded RNA (dsRNA), which triggers downstream signaling pathways leading to the production of type I interferons and other cytokines.[19][20] In this context, it can interact with adaptor proteins like MyD88 and MAVS.[1][21] Additionally, nuclear DHX9 functions as a transcriptional coactivator for NF-κB, a key transcription factor in the inflammatory response, enhancing the expression of antiviral genes.[18][19]

Quantitative Data on DHX9 Helicase

The following tables summarize available quantitative data regarding DHX9's enzymatic activity and expression.

Table 1: Substrate Specificity of DHX9 Helicase Activity

| Substrate | Relative Unwinding Efficiency | Reference |

| RNA G-quadruplexes | Highest | [2] |

| R-loops | ~5-7 fold higher than forks | [2] |

| DNA G-quadruplexes | High | [2] |

| D-loops | High | [2] |

| RNA forks | Moderate | [2] |

| DNA forks | Lowest | [2] |

| Triplex DNA with 3' overhang | High | [2] |

| Duplex DNA/RNA | RNA-containing duplexes unwound more efficiently | [2] |

Table 2: Expression of DHX9 in Cancer

| Cancer Type | Expression Level Compared to Normal Tissue | Reference |

| Small Cell Lung Cancer (SCLC) | Highest among lung cancer subtypes | [22][23] |

| Colorectal Cancer | Overexpressed | [24] |

| Breast Cancer | Overexpressed | [24] |

| Ovarian Cancer | Overexpressed | [24] |

| Uterine Corpus Endometrial Carcinoma (UCEC) | Overexpressed | [24] |

| Lung Adenocarcinoma (LUAD) | Overexpressed | [24] |

| Kidney Renal Clear Cell Carcinoma (KIRC) | Decreased | [24] |

| Thyroid Cancer | Decreased | [24] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate study of DHX9's functions. The following sections outline the protocols for key experiments.

In Vitro Helicase Assay

This assay measures the ability of DHX9 to unwind a nucleic acid duplex. A common method involves a radiolabeled or fluorescently labeled oligonucleotide annealed to a complementary strand, forming a partial duplex with a single-stranded tail that DHX9 can load onto.

Methodology:

-

Substrate Preparation:

-

Synthesize two complementary oligonucleotides, one of which is labeled at the 5' end with 32P-ATP (using T4 polynucleotide kinase) or a fluorescent dye. The unlabeled strand should be longer to create a 3' single-stranded overhang for DHX9 loading.

-

Anneal the labeled and unlabeled oligonucleotides in an appropriate buffer (e.g., Tris-HCl, NaCl) by heating to 95°C and slowly cooling to room temperature.

-

Purify the duplex substrate using non-denaturing polyacrylamide gel electrophoresis (PAGE).

-

-

Helicase Reaction:

-

Prepare a reaction mixture containing helicase buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT), ATP, and the purified substrate.

-

Initiate the reaction by adding purified recombinant DHX9 protein.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

-

Analysis:

-

Stop the reaction by adding a stop buffer containing SDS, EDTA, and a loading dye.

-

Separate the reaction products (unwound single-stranded oligo and remaining duplex) on a non-denaturing polyacrylamide gel.

-

Visualize the labeled oligonucleotide by autoradiography (for 32P) or fluorescence imaging.

-

Quantify the percentage of unwound substrate.

-

ATPase Assay

This assay measures the ATP hydrolysis activity of DHX9, which is coupled to its helicase function. The assay typically detects the amount of ADP produced.

Methodology:

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).

-

In a microplate, add the reaction buffer, a nucleic acid effector (e.g., single-stranded DNA or RNA) that stimulates DHX9's ATPase activity, and the purified DHX9 protein.

-

Initiate the reaction by adding ATP.

-

-

ADP Detection:

-

After a specific incubation time at 37°C, stop the reaction.

-

Detect the amount of ADP produced. A common method is to use a commercially available kit (e.g., ADP-Glo™ Kinase Assay) that couples ADP production to a luminescent or fluorescent signal. This typically involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used to generate a light signal by a luciferase.

-

-

Data Analysis:

-

Measure the luminescence or fluorescence using a plate reader.

-

The signal is proportional to the amount of ADP produced and thus to the ATPase activity of DHX9.

-

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the genomic regions where DHX9 is bound in vivo.

Methodology:

-

Cross-linking and Cell Lysis:

-

Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

-

Harvest the cells and lyse them to release the nuclear contents.

-

-

Chromatin Shearing:

-

Sonicate the nuclear lysate to shear the chromatin into small fragments (typically 200-1000 bp).

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for DHX9.

-

Add protein A/G beads to pull down the antibody-DHX9-DNA complexes.

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the immunoprecipitated complexes from the beads.

-

Reverse the formaldehyde cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Analysis:

-

Purify the DNA using a DNA purification kit.

-

Analyze the enriched DNA sequences by quantitative PCR (qPCR) to look at specific target loci or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with DHX9 in the cell.

Methodology:

-

Cell Lysis:

-

Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody against DHX9.

-

Add protein A/G beads to capture the antibody-DHX9-interacting protein complexes.

-

Wash the beads to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the proteins from the beads.

-

Separate the eluted proteins by SDS-PAGE.

-

Analyze the proteins by Western blotting using an antibody against the suspected interacting protein, or by mass spectrometry for unbiased identification of novel interaction partners.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving DHX9 and a typical experimental workflow.

DHX9 in the NF-κB Signaling Pathway in Innate Immunity

Caption: DHX9 in NF-κB signaling.

DHX9 in BRCA1-Mediated DNA Repair

Caption: DHX9 in DNA repair.

Experimental Workflow for a Helicase Assay

Caption: Helicase assay workflow.

Conclusion and Future Directions

DHX9 is a protein of profound importance, operating at the heart of numerous critical cellular pathways that govern the flow of genetic information and the maintenance of genomic integrity. Its diverse roles underscore its significance in both normal cellular physiology and in disease states, particularly cancer. The development of specific inhibitors targeting the helicase or ATPase activity of DHX9 is a promising avenue for novel therapeutic strategies, especially for cancers that exhibit a dependency on this enzyme.

Future research should focus on several key areas. A more detailed, quantitative understanding of DHX9's interactions with its various protein and nucleic acid partners is needed. Elucidating the precise mechanisms that regulate DHX9's activity and subcellular localization in response to different cellular signals will provide deeper insights into its function. Furthermore, a comprehensive characterization of the consequences of DHX9 inhibition in different cancer subtypes will be crucial for the clinical translation of DHX9-targeted therapies. The continued investigation of this enigmatic helicase will undoubtedly uncover further complexities in the intricate network of cellular processes it governs.

References

- 1. A DNA-sensing–independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB–mediated innate immunity against DNA virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HUMAN DHX9 HELICASE UNWINDS TRIPLE HELICAL DNA STRUCTURES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human DHX9 helicase preferentially unwinds RNA-containing displacement loops (R-loops) and G-quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Helicase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. DHX9 SUMOylation is required for the suppression of R-loop-associated genome instability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DHX9-dependent recruitment of BRCA1 to RNA promotes DNA end resection in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of assays to support identification and characterization of modulators of DExH-box helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Enzolution™ DHX9 ATPase Assay System Technical Manual [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Nucleic DHX9 cooperates with STAT1 to transcribe interferon-stimulated genes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. koasas.kaist.ac.kr [koasas.kaist.ac.kr]

- 22. aacrjournals.org [aacrjournals.org]

- 23. aacrjournals.org [aacrjournals.org]

- 24. A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Nexus: A Technical Guide to DHX9 Target Engagement in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the target engagement of DExH-Box Helicase 9 (DHX9) inhibitors in cancer cells. While the specific compound "Dhx9-IN-10" is not prominently documented in publicly available literature, this paper will focus on the well-characterized, potent, and selective DHX9 inhibitor, ATX968 , as a paradigm for understanding the molecular interactions and cellular consequences of DHX9 inhibition. The principles and methodologies detailed herein are broadly applicable to the study of other small-molecule inhibitors targeting this critical enzyme.

DHX9 is a multifunctional RNA helicase implicated in numerous cellular processes, including transcription, translation, and the maintenance of genomic stability.[1][2][3] Its overexpression in various cancers and its crucial role in the survival of specific cancer subtypes, particularly those with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR), have positioned it as a compelling therapeutic target.[1][2] This guide will furnish researchers with the necessary information to design, execute, and interpret experiments aimed at elucidating the target engagement of novel DHX9 inhibitors.

Core Concepts of DHX9 Inhibition

DHX9's enzymatic activity, which involves unwinding RNA and DNA secondary structures like R-loops and G-quadruplexes, is central to its oncogenic functions.[1][4] Small-molecule inhibitors like ATX968 are designed to interfere with this helicase activity.[1][3] The downstream consequences of effective DHX9 inhibition in susceptible cancer cells are profound, leading to:

-

Increased Replication Stress: The accumulation of unresolved RNA/DNA hybrids and other secondary structures impedes DNA replication, leading to replication stress.[1][2]

-

Cell Cycle Arrest and Apoptosis: Persistent replication stress triggers cell cycle checkpoints, ultimately culminating in programmed cell death.[1][2][5]

-

Induction of a Tumor-Intrinsic Interferon Response: The buildup of cytoplasmic double-stranded RNA (dsRNA) and R-loops activates innate immune signaling pathways, creating a "viral mimicry" state that can enhance anti-tumor immunity.[6][7][8]

Quantitative Analysis of DHX9 Inhibitor Activity

The following tables summarize key quantitative data for the DHX9 inhibitor ATX968, providing a benchmark for evaluating novel compounds.

Table 1: Cellular Target Engagement of ATX968 as Measured by circRNA Induction

| circRNA Biomarker | Cancer Cell Line | EC50 (nmol/L) | Reference |

| circBRIP1 | Not Specified | 101 | [1] |

| circAKR1A1 | Not Specified | 95 | [1] |

| circDKC1 | Not Specified | 236 | [1] |

Table 2: Anti-proliferative Activity of ATX968 in Colorectal Cancer Cell Lines

| Cell Line Classification | Antiproliferative IC50 | Reference |

| Sensitive Colorectal Cancer Lines | < 1 µmol/L | [1] |

| Insensitive Colorectal Cancer Lines | > 1 µmol/L | [1] |

Key Experimental Protocols for Assessing Target Engagement

Detailed methodologies are crucial for the robust evaluation of DHX9 inhibitors. The following sections outline the protocols for essential assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context. The principle lies in the thermal stabilization of a protein upon ligand binding.[9]

Protocol:

-

Cell Culture and Treatment: Plate cancer cells of interest and treat with a range of inhibitor concentrations for a specified duration. Include a vehicle control.

-

Heating: Heat the cell suspensions or lysates to a range of temperatures to induce protein denaturation and precipitation.

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by centrifugation.

-

Protein Detection: Analyze the amount of soluble DHX9 in each sample using quantitative Western blotting or other sensitive protein detection methods.

-

Data Analysis: Plot the amount of soluble DHX9 as a function of temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature indicates target stabilization and thus, engagement.

Immunoprecipitation-Mass Spectrometry (IP-MS)

IP-MS is employed to identify the protein interaction partners of DHX9 and to observe how these interactions are modulated by inhibitor treatment.

Protocol:

-

Cell Lysis: Lyse inhibitor-treated and control cells under conditions that preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysates with an antibody specific to DHX9, which is typically conjugated to magnetic or agarose (B213101) beads.

-

Washing and Elution: Wash the beads to remove non-specific binders and then elute the DHX9-containing protein complexes.

-

Mass Spectrometry: Analyze the eluted proteins by mass spectrometry to identify the interaction partners of DHX9.

-

Data Analysis: Compare the protein interactomes from inhibitor-treated and control samples to identify changes in protein binding, which can provide insights into the inhibitor's mechanism of action.

RNA Immunoprecipitation Sequencing (RIP-seq)

RIP-seq is used to identify the specific RNA molecules that are bound by DHX9 and to determine how inhibitor treatment affects these interactions.

Protocol:

-

Crosslinking: Treat cells with a crosslinking agent (e.g., formaldehyde) to stabilize RNA-protein interactions.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the lysate to shear the chromatin.

-

Immunoprecipitation: Immunoprecipitate DHX9-RNA complexes using a DHX9-specific antibody.

-

RNA Isolation: Reverse the crosslinks and isolate the RNA that was bound to DHX9.

-

Sequencing: Prepare a library from the isolated RNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the genome to identify the RNAs that are enriched in the DHX9 immunoprecipitates. Compare the results from inhibitor-treated and control cells to assess the impact on DHX9-RNA binding.

Visualizing DHX9-Related Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to DHX9 inhibition.

Caption: Signaling pathway of DHX9 inhibition in cancer cells.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Caption: Logical flow for validating DHX9 target engagement.

This guide provides a foundational framework for investigating DHX9 target engagement. The methodologies and data presented for ATX968 serve as a valuable reference for the broader scientific community dedicated to the development of novel cancer therapeutics targeting DHX9.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]

- 4. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accenttx.com [accenttx.com]

- 6. targetedonc.com [targetedonc.com]

- 7. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer | Semantic Scholar [semanticscholar.org]

- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

The Guardian of the Genome: A Technical Guide to the Role of DHX9 in DNA Replication and Repair

For Researchers, Scientists, and Drug Development Professionals

Abstract

DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme essential for maintaining genomic integrity. As a Superfamily 2 (SF2) helicase, it utilizes the energy from ATP hydrolysis to unwind a wide array of nucleic acid structures, including DNA, RNA, and intricate DNA/RNA hybrids.[1] Its activity is not merely housekeeping; DHX9 plays a central and active role in critical cellular processes, including DNA replication, DNA repair, and the resolution of secondary structures that threaten genome stability. Overexpression and dysregulation of DHX9 have been implicated in multiple cancers, making it a compelling target for novel therapeutic strategies.[2][3] This technical guide provides an in-depth examination of DHX9's functions in DNA replication and repair, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating its operational pathways.

Core Functions and Biochemical Properties of DHX9

DHX9 is a highly conserved nuclear protein characterized by a central helicase core containing the signature DExH-box motif. This core is flanked by two double-stranded RNA-binding domains (dsRBDs) at the N-terminus and an RGG-box at the C-terminus, which confers single-stranded DNA binding capabilities.[1][4] This modular structure allows DHX9 to recognize and resolve a diverse range of nucleic acid substrates.

The helicase activity of DHX9 proceeds with a 3' to 5' polarity and is crucial for unwinding complex, non-B DNA structures that can form during metabolic processes and act as impediments to replication and transcription machinery.[1][5] These structures include R-loops (three-stranded DNA:RNA hybrids), D-loops (displacement loops), G-quadruplexes (G4s), and triplex DNA.[1][2] Its proficiency in resolving these structures underscores its critical role as a guardian of genome stability.

Quantitative Analysis of DHX9 Activity

The enzymatic efficiency of DHX9 varies depending on the substrate. Its ability to resolve complex secondary structures that can cause genomic instability is significantly higher than its activity on standard duplexes. This substrate preference highlights its specialized role in cellular stress response and genome maintenance.

| Parameter | Substrate | Value/Observation | Reference |

| Relative Unwinding Efficiency | D-loops and R-loops vs. DNA/RNA forks | ~5-7 fold more efficient | [1] |

| Substrate Preference Rank | Various secondary structures | RNA G-quadruplex > R-loop > DNA G-quadruplex > D-loop > RNA fork > DNA fork | [1] |

| Effect of Depletion on Mutations | H-DNA-induced mutations in human cells | 2-fold increase in mutation frequency | [6] |

| Effect of Depletion on Replication | Replication Fork Dynamics | Significant increase in the percentage of stalled replication forks | [7] |

| Effect of Depletion on R-loops | R-loop accumulation in intestinal epithelial cells | Significant increase in R-loop levels detected by dot blot | [8] |

DHX9 in DNA Replication

DHX9 is intrinsically linked to the DNA replication machinery, ensuring the timely and accurate duplication of the genome. Its suppression leads to a direct inhibition of DNA replication, triggering a p53-dependent stress response that results in growth arrest and premature senescence.[9][10][11]

Key Roles in Replication:

-

Association with Replication Origins: Chromatin immunoprecipitation (ChIP) assays have revealed that DHX9 is physically located at origins of replication, suggesting a role in the initiation phase.[9]

-

Resolving Replication Impediments: DHX9's primary role during replication is to remove structural barriers. It unwinds R-loops and G-quadruplexes that form co-transcriptionally and can cause replication fork stalling.[12]

-

Interaction with Replication Proteins: DHX9 collaborates with core replication and repair factors. It physically interacts with Proliferating Cell Nuclear Antigen (PCNA) and Werner (WRN) helicase, suggesting it is part of a larger complex that maintains fork progression.[12] A notable interaction occurs with Polymerase η (Pol η), which recruits DHX9 to G4 structures to facilitate their replicative bypass.[2]

Logical Pathway: G4-DNA Resolution During Replication

Stalled replication forks at G-quadruplex structures trigger the recruitment of specialized polymerases and helicases. Pol η plays a key role in this process by recruiting DHX9 to the site of the G4 structure, enabling its resolution and allowing replication to resume.

DHX9 in DNA Double-Strand Break (DSB) Repair

DHX9 is a crucial player in the DNA Damage Response (DDR), particularly in the repair of highly toxic double-strand breaks. Its function is most prominent and well-characterized within the Homologous Recombination (HR) pathway.

Role in Homologous Recombination (HR)

HR is a high-fidelity repair pathway that uses a homologous template to accurately repair DSBs. DHX9's involvement is critical for the initial step of DNA end resection, which generates the 3' single-stranded DNA overhang required for RAD51 loading and strand invasion.

Mechanism of Action in HR:

-

Recruitment to DSBs: Following damage, DHX9 accumulates at DSB sites, particularly those induced by agents like camptothecin (B557342) that create transcription-associated breaks.

-

BRCA1 Recruitment: DHX9's most critical function in HR is to facilitate the recruitment of the BRCA1 tumor suppressor protein. It achieves this by binding to both BRCA1 and nascent RNA transcripts near the break site, effectively acting as a scaffold.[13]

-

End Resection: The DHX9-BRCA1 complex promotes the resection of the 5' strand at the DNA break, a process essential for generating the ssDNA substrate for RPA and subsequently RAD51 binding. Cells deficient in DHX9 show impaired recruitment of RPA and RAD51 to damage sites.

-

D-Loop Extension: DHX9 also interacts with DNA polymerase δ4, stimulating its synthesis activity during the extension of the D-loop intermediate formed later in the HR process.

Signaling Pathway: DHX9 in Homologous Recombination

This pathway illustrates the central role of DHX9 in initiating HR by linking transcription-associated RNA to the core DNA repair machinery.

Role in R-loop Resolution Under Genotoxic Stress

Genotoxic stress can lead to the accumulation of R-loops, which are potent sources of DNA damage and replication stress. The ATR kinase, a master regulator of the DDR, directly phosphorylates DHX9 to enhance its ability to resolve these structures.

ATR-DHX9 Pathway:

-

ATR Activation: Genotoxic stress activates the ATR kinase.

-

DHX9 Phosphorylation: ATR phosphorylates DHX9 at Serine 321.

-

Enhanced Interactions: This phosphorylation event promotes DHX9's interaction with key DDR proteins, including γH2AX, BRCA1, and RPA.

-

R-loop Targeting: Phosphorylated DHX9 is more efficiently recruited to stress-induced R-loops.

-

R-loop Resolution: DHX9 utilizes its helicase activity to unwind the DNA:RNA hybrid, resolving the R-loop and preventing further DNA damage.

Signaling Pathway: ATR-Dependent R-loop Resolution

This diagram shows how ATR signaling mobilizes DHX9 to mitigate the genomic threat posed by R-loops during genotoxic stress.

Experimental Protocols for Studying DHX9 Function

Investigating the multifaceted roles of DHX9 requires a range of molecular biology techniques. Below are detailed methodologies for key experiments cited in DHX9 research.

In Vitro Helicase Assay

This assay directly measures the ability of purified DHX9 to unwind a specific nucleic acid substrate.

Methodology:

-

Substrate Preparation: Synthesize a DNA or RNA oligonucleotide substrate. For a standard assay, a short oligonucleotide is radiolabeled (e.g., with ³²P-ATP) and annealed to a longer single-stranded template (e.g., M13mp18) to create a duplex with a 3' overhang, mimicking a replication fork.[5]

-

Reaction Mixture: Prepare a reaction buffer (e.g., 25 mM HEPES-KOH pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT). Add a defined amount of the labeled substrate (e.g., 5 nM).[5]

-

Initiation: Add purified recombinant DHX9 protein to the reaction mixture at varying concentrations (e.g., 0-200 nM). Initiate the unwinding reaction by adding ATP to a final concentration of 5 mM.[5]

-

Incubation: Incubate the reaction at a physiological temperature (e.g., 32-37°C) for a defined time (e.g., 20-60 minutes).[5][14]

-

Termination: Stop the reaction by adding a stop buffer containing SDS, EDTA, and a loading dye.

-

Analysis: Separate the products (unwound single strand vs. duplex substrate) using non-denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the labeled species using autoradiography or a phosphorimager and quantify the percentage of unwound substrate.[14]

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if DHX9 is associated with specific DNA regions in vivo, such as replication origins or sites of DNA damage.

Methodology:

-

Cross-linking: Treat cultured cells (e.g., 2-5 x 10⁷ cells) with 1% formaldehyde (B43269) for 10-15 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[15][16]

-

Cell Lysis and Sonication: Lyse the cells and isolate nuclei. Resuspend nuclei in a lysis buffer (containing 0.1-1% SDS) and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.[15]

-

Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared lysate overnight at 4°C with an antibody specific to DHX9 or a control IgG.

-

Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours to capture the immune complexes.

-

Washing: Pellet the beads and perform a series of stringent washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[15]

-

Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads. Reverse the formaldehyde cross-links by incubating at 65°C for at least 5 hours in the presence of high salt.[15]

-

DNA Purification: Treat the sample with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction or a column-based kit.

-

Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers specific to the genomic region of interest to determine the level of DHX9 enrichment compared to the input and IgG controls.

Experimental Workflow: Chromatin Immunoprecipitation (ChIP)

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with DHX9 within the cell.

Methodology:

-

Cell Lysis: Harvest cells and lyse them in a non-denaturing IP lysis buffer (e.g., containing 0.1% Tween20 or 0.2% NP-40 and protease/phosphatase inhibitors) to preserve protein-protein interactions.[17][18]

-

Pre-clearing: Centrifuge the lysate to pellet debris. Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[19]

-

Antibody Incubation: Transfer the pre-cleared lysate to a new tube and add an anti-DHX9 antibody (or a control IgG). Incubate on a rotator for 2-4 hours or overnight at 4°C.[18]

-

Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the DHX9-containing protein complexes.

-

Washing: Pellet the beads by centrifugation and wash 3-5 times with IP lysis buffer to remove unbound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform a Western blot using an antibody against the suspected interacting protein. Alternatively, the entire eluted sample can be analyzed by mass spectrometry to identify novel interaction partners.[19]

DNA Fiber Assay

This single-molecule technique is used to visualize and measure the dynamics of individual replication forks, such as fork speed and the frequency of stalling.

Methodology:

-

Pulse Labeling: Culture cells and sequentially pulse-label them with two different thymidine (B127349) analogs. For example, incubate first with 5-Chloro-2'-deoxyuridine (CldU) for 20-30 minutes, wash, and then incubate with 5-Iodo-2'-deoxyuridine (IdU) for 20-30 minutes.[20][21] To test the effect of DHX9 depletion, this is performed in control vs. siRNA-treated cells.

-

Cell Lysis & DNA Spreading: Harvest a small number of cells (~2,000-5,000) and lyse them in a drop of spreading buffer (e.g., 200 mM Tris pH 7.4, 50 mM EDTA, 0.5% SDS) on a glass slide.

-

Fiber Spreading: Tilt the slide, allowing the DNA-containing lysate to run down its length, which stretches the DNA fibers.

-

Fixation: Fix the spread DNA fibers to the slide using a methanol:acetic acid (3:1) solution.

-

Denaturation & Staining: Denature the DNA with 2.5 M HCl. Block the slides and perform immunofluorescence staining using primary antibodies that specifically recognize CldU (e.g., anti-BrdU) and IdU (e.g., anti-BrdU) and corresponding fluorescently-labeled secondary antibodies (e.g., one red, one green).[20]

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Measure the lengths of the red and green tracks using imaging software. Fork speed is calculated by converting track length (in μm) to kilobases (using a conversion factor like 1 μm = 2.59 kb) and dividing by the pulse duration.[21] Stalled forks appear as red-only tracks, while ongoing forks are red-green adjacent tracks.

Conclusion and Therapeutic Implications

DHX9 is a master regulator of nucleic acid metabolism, with indispensable roles in DNA replication and repair. By resolving detrimental secondary structures and recruiting key factors like BRCA1 to sites of DNA damage, it actively prevents genomic instability. Its helicase activity is central to overcoming replication stress and initiating high-fidelity DNA repair. The deep dependence of certain cancer cells on DHX9, particularly those with defects in other DNA repair pathways like mismatch repair, highlights it as a prime target for synthetic lethality approaches in oncology.[4][22] The development of potent and selective small-molecule inhibitors of DHX9's helicase or ATPase activity represents a promising new frontier in precision cancer medicine.[23][24] The protocols and pathways detailed in this guide provide a foundational framework for researchers aiming to further unravel the complexities of DHX9 and exploit its functions for therapeutic benefit.

References

- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accenttx.com [accenttx.com]

- 3. A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RNA Helicase A - Wikipedia [en.wikipedia.org]

- 5. HUMAN DHX9 HELICASE UNWINDS TRIPLE HELICAL DNA STRUCTURES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Suppression of the DHX9 Helicase Induces Premature Senescence in Human Diploid Fibroblasts in a p53-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 16. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 17. academic.oup.com [academic.oup.com]

- 18. assaygenie.com [assaygenie.com]

- 19. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]

- 20. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Establishment of a Primary Screening Assay for the DHX9 Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. bpsbioscience.com [bpsbioscience.com]

The Role of DHX9 Inhibition in Microsatellite Instable Cancers: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The inhibition of DEAH-box helicase 9 (DHX9) has emerged as a promising therapeutic strategy for cancers characterized by high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR).[1][2][3][4][5][6][7] This technical guide provides an in-depth analysis of the mechanism, efficacy, and experimental validation of DHX9 inhibitors, with a focus on their selective targeting of MSI-H/dMMR cancer cells. The core of this approach lies in a synthetic lethal interaction where the inhibition of DHX9, an enzyme crucial for resolving RNA:DNA hybrids (R-loops) and maintaining genomic stability, leads to catastrophic replication stress and apoptosis specifically in cancer cells that have lost the ability to repair DNA mismatches.[1][2][5][6][7] This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction: DHX9 and Microsatellite Instability

DHX9 is a multifunctional DExH-box RNA/DNA helicase involved in various cellular processes, including transcription, translation, and the maintenance of genomic stability.[1][2][3][6][7] It plays a critical role in resolving R-loops, which are three-stranded nucleic acid structures that can form during transcription and lead to DNA damage and replication stress if not properly managed.[1][7]

Microsatellite instability (MSI) is a condition of genetic hypermutability that results from a deficient mismatch repair (dMMR) system.[3] Tumors with an MSI-H/dMMR phenotype are unable to correct errors that occur during DNA replication, leading to an accumulation of mutations. Recent studies have revealed a strong dependency of MSI-H/dMMR cancer cells on DHX9.[1][2][3][4][5][6][7] This dependency creates a therapeutic window for DHX9 inhibitors to selectively eliminate these cancer cells while sparing healthy, mismatch repair-proficient (pMMR) cells.

Mechanism of Action: Synthetic Lethality

The therapeutic strategy centered on DHX9 inhibition in MSI-H/dMMR cancers is a prime example of synthetic lethality. The core mechanism is as follows:

-

DHX9 Inhibition : Small-molecule inhibitors, such as ATX968, bind to DHX9 and block its helicase activity.[1][2][4][5][6]

-

R-loop Accumulation : The inhibition of DHX9 leads to an increase in the formation and stabilization of R-loops and other RNA/DNA secondary structures throughout the genome.[1][2][5][6][7][8]

-

Replication Stress : The accumulation of these structures impedes the progression of replication forks, causing significant replication stress.[1][2][4][5][6][7][8]

-

Cell Cycle Arrest and Apoptosis : In MSI-H/dMMR cells, the combination of high replication stress and an inability to repair the resulting DNA damage leads to cell cycle arrest and ultimately, programmed cell death (apoptosis).[1][2][5][6][7][9] In contrast, pMMR cells are better equipped to handle this stress and are less sensitive to DHX9 inhibition.

Below is a diagram illustrating this signaling pathway.

Caption: DHX9 inhibition leads to apoptosis in MSI-H/dMMR cells.

Quantitative Data Summary

The efficacy of DHX9 inhibitors has been quantified in various preclinical studies. The following tables summarize key data for the DHX9 inhibitor ATX968.

Table 1: Biochemical and Cellular Potency of ATX968

| Parameter | Value | Description |

| Binding Affinity (KD) | 1.3 nmol/L | Dissociation constant for ATX968 binding to immobilized DHX9.[4] |

| RNA Unwinding IC50 | <5 nM | Concentration of STM11315 (another DHX9 inhibitor) required to inhibit 50% of DHX9-dependent RNA unwinding activity.[9] |

| ATPase Activity IC50 | <10 nM | Concentration of STM11315 required to inhibit 50% of DHX9's ATPase activity.[9] |

Table 2: Anti-proliferative Activity of ATX968 in Colorectal Cancer (CRC) Cell Lines

| Cell Line Status | IC50 Range | Interpretation |

| MSI-H/dMMR | <1 µmol/L | Sensitive to ATX968, indicating a dependency on DHX9 for survival.[4] |

| MSS/pMMR | >1 µmol/L | Insensitive to ATX968, demonstrating the selectivity of the inhibitor.[4] |

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the effect of DHX9 inhibition on MSI-H/dMMR cancer cells.

DHX9 Knockdown using siRNA

This protocol is used to genetically validate the dependency of MSI-H/dMMR cells on DHX9.

Objective: To reduce the expression of DHX9 protein in cancer cell lines and observe the effect on cell viability.

Materials:

-

MSI-H and MSS colorectal cancer cell lines (e.g., HCT116, LS411N, HT29, SW480)

-

DHX9-targeting siRNA and non-targeting control siRNA

-

Lipofectamine RNAiMAX transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

Complete growth medium (e.g., McCoy's 5A for HCT116)

-

6-well plates

-

Western blotting reagents

Procedure:

-

Cell Seeding: Seed cells in 6-well plates to reach 30-50% confluency at the time of transfection.

-

Transfection Complex Preparation:

-

For each well, dilute siRNA in Opti-MEM.

-

In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM.

-

Combine the diluted siRNA and Lipofectamine solutions and incubate for 5 minutes at room temperature to allow for complex formation.

-

-

Transfection: Add the transfection complexes to the cells.

-

Incubation: Incubate the cells for 48-72 hours.

-

Validation of Knockdown: Harvest a subset of cells to confirm DHX9 protein knockdown via Western blotting.

-

Phenotypic Analysis: Assess the impact of DHX9 knockdown on cell proliferation, apoptosis, and R-loop formation using appropriate assays (see below).

Cell Proliferation Assay (e.g., CellTiter-Glo)

This assay is used to measure the effect of DHX9 inhibition on the proliferation of cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a DHX9 inhibitor.

Materials:

-

MSI-H and MSS cancer cell lines

-

DHX9 inhibitor (e.g., ATX968)

-

96-well clear-bottom plates

-

CellTiter-Glo Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

-

Compound Treatment: The following day, treat the cells with a serial dilution of the DHX9 inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a period of 3 to 10 days.[3][8]

-

Assay:

-

Equilibrate the plates and the CellTiter-Glo reagent to room temperature.

-

Add CellTiter-Glo reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.

In Vivo Xenograft Studies

This protocol is used to evaluate the anti-tumor efficacy of DHX9 inhibitors in a living organism.

Objective: To assess the ability of a DHX9 inhibitor to suppress tumor growth in mouse models.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

MSI-H/dMMR and MSS/pMMR cancer cell lines for implantation

-

DHX9 inhibitor formulated for oral or intraperitoneal administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant cancer cells into the flanks of the mice.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer the DHX9 inhibitor or vehicle according to the dosing schedule (e.g., once or twice daily).

-

Tumor Monitoring: Measure tumor volume with calipers at regular intervals. Monitor animal body weight and overall health.

-

Endpoint: Continue treatment for a predetermined period (e.g., 28 days) or until tumors in the control group reach a maximum allowed size.[1]

-

Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition.

Below is a diagram illustrating the experimental workflow for preclinical evaluation of a DHX9 inhibitor.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. DHX9 inhibition as strategy against MSI-H/dMMR colorectal cancer | BioWorld [bioworld.com]

- 5. researchgate.net [researchgate.net]

- 6. citedrive.com [citedrive.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Enzymatic Activity of DExH-Box Helicase 9 (DHX9)

Audience: Researchers, scientists, and drug development professionals.

Abstract: DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a highly conserved and ubiquitously expressed enzyme critical to nucleic acid metabolism.[1][2] As an NTP-dependent helicase, it utilizes the energy from nucleotide triphosphate hydrolysis to remodel a wide array of DNA and RNA structures, playing a pivotal role in DNA replication, transcription, RNA processing, and the maintenance of genomic stability.[1][3] Its ability to resolve non-canonical nucleic acid structures, particularly R-loops, places it at the center of cellular responses to replication stress and DNA damage.[2][4] However, its function is context-dependent, with some studies indicating a role in promoting R-loop formation under conditions of impaired RNA splicing.[2][5] This dual functionality, coupled with its overexpression in various cancers, makes DHX9 a compelling target for therapeutic development.[6][7] This guide provides a comprehensive overview of the core enzymatic activities of DHX9, details established experimental protocols for its study, and outlines the key signaling pathways that govern its function.

Core Enzymatic Activities of DHX9

DHX9 is a multifunctional enzyme belonging to the Superfamily 2 (SF2) of DExH-box helicases.[1] Its enzymatic activities are central to its diverse cellular functions.

NTP-Dependent 3' to 5' Helicase Activity

The primary enzymatic function of DHX9 is to unwind nucleic acid duplexes in a 3' to 5' direction.[8][9] This activity is not restricted to a single nucleotide triphosphate (NTP) and can be fueled by the hydrolysis of any of the four ribo- or deoxyribo-NTPs.[9][10][11] The unwinding process requires a 3' single-stranded nucleic acid tail, which serves as an entry point for the enzyme to bind and initiate translocation along the strand.[1][8][9] DHX9 is capable of unwinding double-stranded (ds) DNA, dsRNA, and DNA/RNA hybrids.[1][9]

Substrate Specificity and Preference

DHX9 is a structure-specific helicase with a marked preference for unwinding complex, non-canonical nucleic acid structures over standard duplexes.[1][8] This specificity is critical for its role in resolving aberrant structures that can impede cellular processes and threaten genomic integrity. Its preferred substrates include R-loops (three-stranded structures containing a DNA:RNA hybrid and a displaced single-stranded DNA), D-loops, G-quadruplexes, and triplex DNA (H-DNA).[1][9][12]

| Substrate Type | Relative Unwinding Efficiency |

| RNA G-quadruplex | Highest |

| R-loop | High |

| DNA G-quadruplex | High |

| D-loop | Moderate |

| RNA Fork | Moderate |

| DNA Fork | Lowest |

| Table 1: Comparative substrate unwinding efficiency of DHX9. DHX9 unwinds R-loops and D-loops approximately 5-7 times more efficiently than their corresponding RNA and DNA fork structures.[1] It displays the highest activity on RNA G-quadruplexes.[1] |

Biological Roles Driven by Enzymatic Activity

DHX9's enzymatic functions are integral to several critical cellular pathways, most notably those involved in maintaining genome stability.

R-loop Homeostasis

DHX9 plays a crucial, albeit complex, role in managing R-loops. Primarily, it functions to resolve these structures, which can otherwise cause transcription-replication conflicts, leading to DNA double-strand breaks and genomic instability.[2][13] However, in cellular contexts where RNA splicing is impaired, DHX9's helicase activity can paradoxically promote R-loop formation.[2][5][14] It is thought to do this by unwinding secondary structures in the nascent RNA, which frees up an end to invade the DNA duplex.[5][14]

DNA Replication and Repair

DHX9 is a key player in the DNA Damage Response (DDR). Upon genotoxic stress, the ATR kinase phosphorylates DHX9 at Serine 321.[4][15] This phosphorylation is critical for DHX9's interaction with key repair factors like BRCA1 and RPA and for its recruitment to stress-induced R-loops to facilitate their resolution.[4][15] By resolving these and other structural impediments at replication forks, DHX9 prevents replication stress and helps maintain genomic stability.[2] It also directly interacts with and stimulates the activity of other important DNA repair proteins, such as Werner syndrome helicase (WRN).[1][2]

Regulation of DHX9 Enzymatic Activity

The activity of DHX9 is tightly controlled through post-translational modifications (PTMs) and a complex network of protein-protein interactions.

| Modification | Site(s) | Modifying Enzyme | Functional Consequence |

| Phosphorylation | Serine 321 (S321) | ATR Kinase | Promotes interaction with DDR proteins (RPA, BRCA1) and recruitment to R-loops under genotoxic stress.[4][15] |

| SUMOylation | Lysine 120 (K120) | Unknown | Crucial for interacting with R-loop-associated proteins (e.g., PARP1) and suppressing R-loop accumulation.[13] |

| Table 2: Key post-translational modifications regulating DHX9 function. |

| Interacting Protein | Effect on DHX9 Activity | Functional Outcome |

| WRN | Inhibits DHX9's DNA helicase activity. | Stimulates WRN's 3'-5' exonuclease activity; thought to aid in resolving complex replication intermediates.[1][16] |

| TOP2A | Negatively regulates DHX9's helicase activity. | Stimulates TOP2A-mediated relaxation of supercoiled DNA.[16] |

| NUP98 | Stimulates DHX9's ATPase activity. | Regulates transcription and splicing of a subset of genes.[16] |

| RELA (p65) | No direct effect noted. | DHX9 acts as a coactivator for NF-κB-mediated transcription.[16][17] |

| Table 3: Selected DHX9 protein interactions and their functional consequences. |

Methodologies for Studying DHX9 Activity

Characterizing the enzymatic functions of DHX9 requires specific biochemical and cellular assays.

In Vitro Helicase Assay (Fluorogenic Strand Displacement)

This assay directly measures the unwinding of a nucleic acid duplex.

-

Principle: A short RNA or DNA oligonucleotide labeled with a fluorophore (e.g., TAMRA) is annealed to a longer complementary strand labeled with a quencher (e.g., BHQ). In the duplex form, the quencher suppresses the fluorescence. Upon addition of DHX9 and ATP, the helicase unwinds the duplex, separating the fluorophore from the quencher and resulting in a quantifiable increase in fluorescence.[18]

-

Key Reagents:

-

Purified recombinant DHX9 protein.

-

Fluorophore/quencher-labeled nucleic acid substrate (e.g., dsRNA).

-

Helicase assay buffer (e.g., 40 mM HEPES, 20 mM MgCl₂, 1 mM DTT).[10]

-

ATP.

-

-

Protocol Outline:

-

Dispense the helicase substrate into a 384-well plate.

-

Add test compounds (inhibitors/activators) if screening.

-

Add purified DHX9 enzyme and incubate briefly.

-

Initiate the reaction by adding ATP.

-

Incubate at 32-37°C for a defined period (e.g., 20-60 minutes).[8]

-

Measure fluorescence intensity using a plate reader. The signal is proportional to DHX9 helicase activity.[18]

-

In Vitro ATPase Assay (Luminescence-Based)

This assay measures the energy-providing aspect of DHX9's function: NTP hydrolysis.

-

Principle: DHX9's helicase activity is dependent on ATP hydrolysis, which produces ADP. The amount of ADP produced is directly proportional to the enzyme's activity. Commercial kits, such as ADP-Glo™, quantify the ADP in the reaction. After the enzymatic reaction is stopped, a reagent is added to convert the remaining ATP to light, and then a second reagent converts the ADP produced by DHX9 into a luminescent signal.[19]

-

Key Reagents:

-

Protocol Outline:

-

Dispense DHX9, stimulating substrate, and assay buffer into a 384-well white plate.

-

Add test compounds if applicable.

-

Initiate the reaction by adding ATP.

-

Incubate at 32-37°C for a defined period (e.g., 45-60 minutes).[10][20]

-

Stop the reaction and deplete unconsumed ATP by adding the first detection reagent.

-

Add the second detection reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate light.

-

Measure luminescence on a plate reader. The signal is proportional to DHX9 ATPase activity.[19]

-

DHX9 as a Therapeutic Target

The critical role of DHX9 in maintaining genomic stability, particularly in the context of high replication stress, has made it an attractive target for cancer therapy.[3][21] Tumors with deficiencies in other DNA repair pathways, such as those with microsatellite instability (MSI-H) or defective mismatch repair (dMMR), show a strong dependence on DHX9 for survival.[7][21] Therefore, inhibiting DHX9's enzymatic activity offers a promising synthetic lethal strategy to selectively eliminate these cancer cells.[21] Potent and selective small-molecule inhibitors of DHX9 are now being developed, providing valuable tools to further probe its biology and advance new precision oncology treatments.[7][21] Furthermore, given that many viruses co-opt host helicases like DHX9 for their own replication, DHX9 inhibitors also hold potential as broad-spectrum antiviral agents.[10][22]

References

- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. DHX9 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Accent Therapeutics Presents Data Supporting DHX9 Inhibition as a Novel Therapeutic Modality at American Association for Cancer Research (AACR) Annual Meeting 2023 - BioSpace [biospace.com]

- 8. HUMAN DHX9 HELICASE UNWINDS TRIPLE HELICAL DNA STRUCTURES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. accenttx.com [accenttx.com]

- 11. uniprot.org [uniprot.org]

- 12. academic.oup.com [academic.oup.com]

- 13. DHX9 SUMOylation is required for the suppression of R-loop-associated genome instability [ideas.repec.org]

- 14. Helicases in R-loop Formation and Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ATR phosphorylates DHX9 at serine 321 to suppress R-loop accumulation upon genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. genecards.org [genecards.org]

- 17. researchgate.net [researchgate.net]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. bellbrooklabs.com [bellbrooklabs.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]

DHX9 as a Therapeutic Target in Oncology: A Technical Guide

Executive Summary

DExH-Box Helicase 9 (DHX9), an ATP-dependent helicase, is a critical player in nucleic acid metabolism, with fundamental roles in DNA replication, transcription, RNA processing, and the maintenance of genomic stability.[1][2] While essential for normal cellular function, its dysregulation is increasingly implicated in cancer development and progression. DHX9 exhibits a context-dependent dual role, functioning as both an oncogene and a tumor suppressor.[3][4] Its overexpression is common in numerous malignancies, including colorectal, lung, breast, and ovarian cancers, and often correlates with poor patient prognosis.[4][5][6]

Therapeutically, DHX9 presents a compelling target through two primary mechanisms. First, its inhibition shows synthetic lethality in cancers with pre-existing DNA damage repair (DDR) deficiencies, such as those with high microsatellite instability (MSI-H) or mutations in BRCA1/2.[5][7] Second, targeting DHX9 induces a "viral mimicry" state by promoting the accumulation of endogenous double-stranded RNA (dsRNA) and R-loops, triggering a tumor-intrinsic interferon response that can sensitize immunologically "cold" tumors to immunotherapy.[8][9][10] This guide provides an in-depth overview of the molecular functions of DHX9, its role in oncogenic pathways, the rationale for its therapeutic targeting, and key experimental methodologies for its study.

Introduction to DHX9: Structure and Function

DHX9, also known as RNA Helicase A (RHA), is a member of the DExD/H-box superfamily II of helicases.[4] It is a 140 kDa nuclear protein characterized by several key domains: two N-terminal double-stranded RNA-binding domains (dsRBDs), a conserved helicase core, and a C-terminal region containing a nuclear transport domain and an RGG box for DNA binding.[2][11]

The primary function of DHX9 is to unwind nucleic acid duplexes and complex secondary structures in a 3' to 5' direction, utilizing energy from ATP hydrolysis.[2] It displays a notable substrate preference for RNA/DNA hybrids (R-loops) and G-quadruplexes over standard DNA or RNA duplexes.[2][3] This activity is central to its multifaceted roles:

-

Genomic Stability: DHX9 resolves R-loops, three-stranded nucleic acid structures that form during transcription and can impede DNA replication and induce DNA double-strand breaks if they persist.[3][4]

-

DNA Replication and Repair: It interacts with key replication and repair proteins, including Proliferating Cell Nuclear Antigen (PCNA), Topoisomerase IIα, and BRCA1, to facilitate DNA replication fidelity and repair at stalled replication forks.[1][2]

-

Transcription and RNA Processing: DHX9 acts as a transcriptional regulator, capable of both activating and repressing gene expression. It can bridge transcriptional co-factors with RNA Polymerase II and is involved in miRNA biogenesis and pre-mRNA splicing.[3][12]

The Dichotomous Role of DHX9 in Cancer

The impact of DHX9 on malignancy is highly dependent on the cellular context, including tumor type and the status of associated signaling pathways.[4]

Oncogenic Functions:

-

Sustained Proliferation: DHX9 promotes the expression of key oncogenes. For instance, it facilitates the binding of Epidermal Growth Factor Receptor (EGFR) to the promoter of CCND1, leading to increased Cyclin D1 expression and cell cycle progression.[3]

-

Chemotherapy Resistance: Upregulation of DHX9 is linked to resistance to DNA-damaging chemotherapies, likely due to its enhanced role in DNA repair pathways that counteract the drug's effects.[3][13] It can also increase the expression of drug efflux pumps like P-glycoprotein.[13]

-